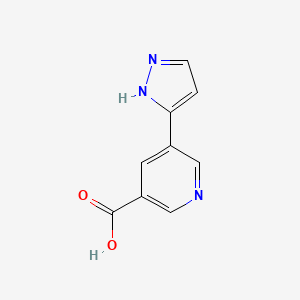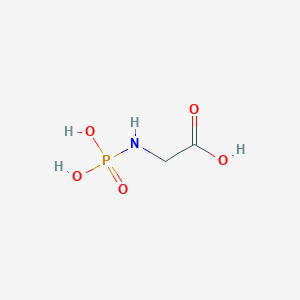
Glycine, N-phosphono-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-phosphono- is a synthetic phosphonic derivative of the amino acid glycine It is known for its applications in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycine, N-phosphono- can be synthesized through several methods. One common method involves the reaction of glycine with phosphorous acid and formaldehyde under acidic conditions. Another method includes the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of glycine, N-phosphono- typically involves the large-scale synthesis of its precursor, N-(phosphonomethyl)-iminodiacetic acid, followed by its oxidation to produce the final compound. This process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-phosphono- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce glycine, N-phosphono- derivatives.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, which can replace the phosphono group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(phosphonomethyl)-iminodiacetic acid yields glycine, N-phosphono- as the primary product .
Wissenschaftliche Forschungsanwendungen
Glycine, N-phosphono- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of glycine, N-phosphono- involves its interaction with specific molecular targets and pathways. For instance, it competitively inhibits phosphoenolpyruvate carboxylase (PEPC), leading to the accumulation of sucrose in plant tissues . This inhibition is crucial for its use as a herbicide and in other agricultural applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyphosate: Another phosphonic derivative of glycine, widely used as a herbicide.
Phosphonopeptides: These compounds contain phosphonic acid groups and are used in various biochemical applications.
Phosphorus-containing amino acids: These include compounds with a P–C bond in the side chain, which have applications in peptide engineering.
Uniqueness
Glycine, N-phosphono- is unique due to its specific inhibitory action on PEPC and its diverse applications in agriculture, medicine, and industry. Its ability to enhance phycobiliprotein yields in cyanobacteria also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
5259-81-4 |
|---|---|
Molekularformel |
C2H6NO5P |
Molekulargewicht |
155.05 g/mol |
IUPAC-Name |
2-(phosphonoamino)acetic acid |
InChI |
InChI=1S/C2H6NO5P/c4-2(5)1-3-9(6,7)8/h1H2,(H,4,5)(H3,3,6,7,8) |
InChI-Schlüssel |
QUIQKYAAGXIAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)NP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)

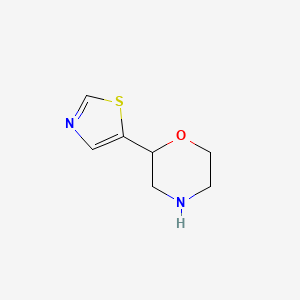
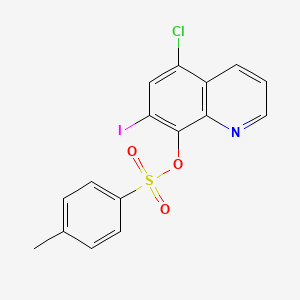
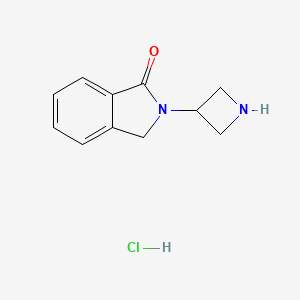
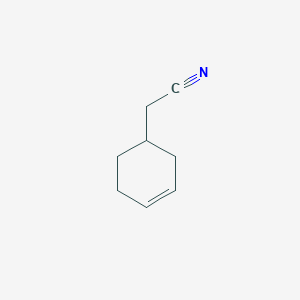
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
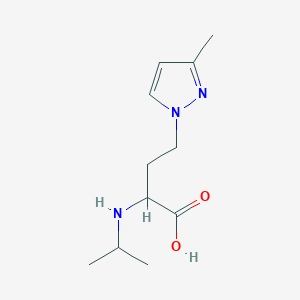
![Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B13563336.png)
